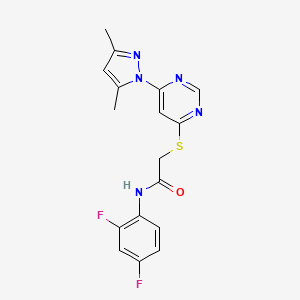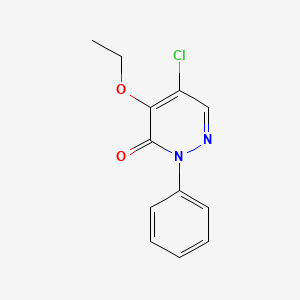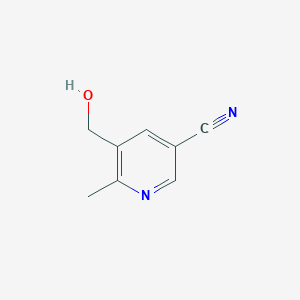
4-(6-Bromo-2-pyridinyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(6-Bromo-2-pyridinyl)-1,3-thiazol-2-amine” is likely to be an organic compound containing a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring is substituted at the 4-position with a 6-bromo-2-pyridinyl group and at the 2-position with an amine group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. The 6-bromo-2-pyridinyl group could potentially be introduced through a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the pyridine ring, and the bromine atom. The presence of these functional groups would likely result in a polar molecule with potential for hydrogen bonding due to the amine group .Chemical Reactions Analysis
As an organic compound containing a thiazole ring, this compound could potentially undergo a variety of chemical reactions. The bromine atom could potentially be replaced through a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole and pyridine rings would likely result in a relatively high melting point and boiling point compared to simpler organic compounds .科学的研究の応用
Synthesis and Chemical Properties
Novel Synthesis Techniques : A significant area of research involving 4-(6-Bromo-2-pyridinyl)-1,3-thiazol-2-amine relates to novel synthesis methods. For instance, Singh et al. (1993) developed an efficient method for synthesizing fused thiazol-2(3H)-ones, a process involving o-bromo aromatic amines, which could potentially include this compound (Singh et al., 1993).
Formation of Thiazolo Derivatives : Bakavoli et al. (2006) explored the synthesis of thiazolo[4,5‐d]pyrimidine derivatives, a process that might involve compounds like this compound (Bakavoli et al., 2006).
Pharmacological Applications : In a study by Singh et al. (1994), thiazolo[4,5-b]pyridin-2(3H)-ones, which could be structurally related to this compound, were identified as potent cAMP PDE III inhibitors, highlighting the compound's potential in pharmacological research (Singh et al., 1994).
Structural Characterization : Böck et al. (2021) conducted studies on the structural characterization of similar N,4-diheteroaryl 2-aminothiazoles, contributing to the understanding of the molecular structure and hydrogen bonding patterns, which is crucial for its application in various scientific fields (Böck et al., 2021).
Applications in Material Science
- Corrosion Inhibition : Kaya et al. (2016) investigated thiazole derivatives, similar to this compound, for their corrosion inhibition performances on iron. Such studies indicate the potential of this compound in material science, particularly in corrosion prevention (Kaya et al., 2016).
Applications in Drug Discovery
- Antimicrobial Properties : Research by Narayana et al. (2007) on N-aryl-1,3-thiazol-2-amines, structurally similar to this compound, revealed excellent antifungal and antibacterial activities, suggesting its potential in the development of new antimicrobial agents (Narayana et al., 2007).
Further Research and Applications
- Chemoselective Synthesis : Colella et al. (2018) utilized a synthetic protocol involving aromatic amines and sodium thiocyanate to produce thiazoles. This method could be applicable to the synthesis of derivatives of this compound, indicating its relevance in chemoselective synthesis processes (Colella et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
4-(6-bromopyridin-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-7-3-1-2-5(11-7)6-4-13-8(10)12-6/h1-4H,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERQCRMOKFSOHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-6-tert-butylpyridazine](/img/structure/B2403961.png)

![1-(2,3-Dimethoxyphenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2403967.png)

![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2403969.png)



![(4-Methylthiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2403974.png)

![2-[(2-Chlorophenyl)methyl]-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2403977.png)
